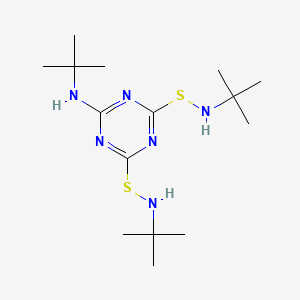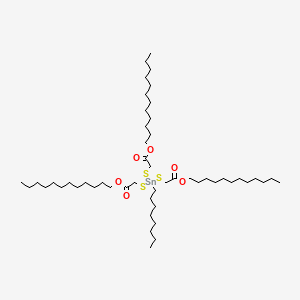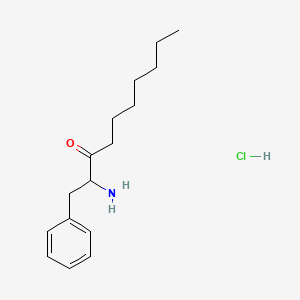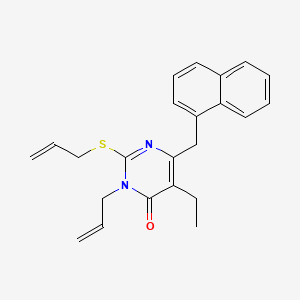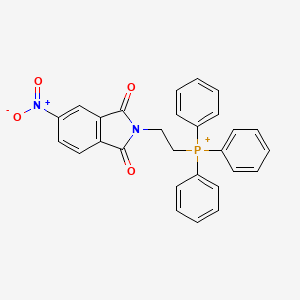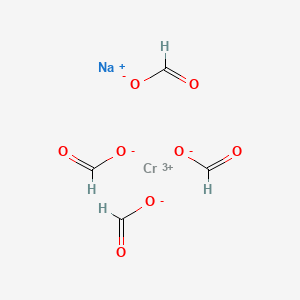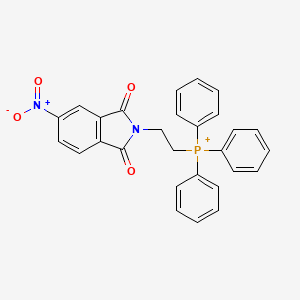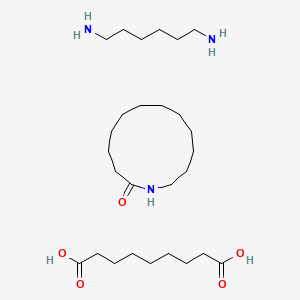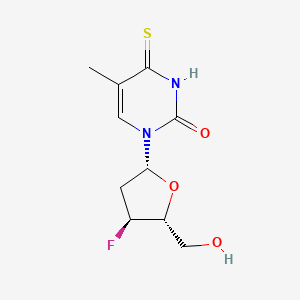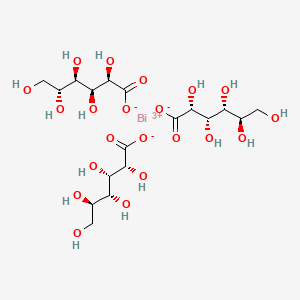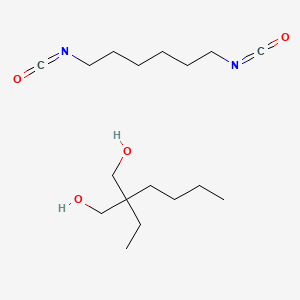
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is an organic compound with significant applications in various scientific fields. It is known for its utility in life sciences research and has a molecular formula of C9H20O2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves the reaction of 2-Butyl-2-ethylpropane-1,3-diol with 1,6-diisocyanatohexane. The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Industry: It is employed in the production of polymers, coatings, and other industrial products
Mécanisme D'action
The mechanism of action of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-2-ethylpropane-1,3-diol: A related compound with similar structural features but different functional groups.
1,6-Diisocyanatohexane: Another related compound that shares the diisocyanate functional group but differs in its overall structure
Uniqueness
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
169196-93-4 |
|---|---|
Formule moléculaire |
C17H32N2O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane |
InChI |
InChI=1S/C9H20O2.C8H12N2O2/c1-3-5-6-9(4-2,7-10)8-11;11-7-9-5-3-1-2-4-6-10-8-12/h10-11H,3-8H2,1-2H3;1-6H2 |
Clé InChI |
CDCUAODLDXJEAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(CO)CO.C(CCCN=C=O)CCN=C=O |
Numéros CAS associés |
169196-93-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
